molecular formula C9H8N2O B2356516 3-(4-Methylphenyl)-1,2,4-oxadiazole CAS No. 16013-06-2

3-(4-Methylphenyl)-1,2,4-oxadiazole

Cat. No. B2356516
CAS RN: 16013-06-2
M. Wt: 160.176
InChI Key: WKZZREFREGLEGB-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2,4-oxadiazole, also known as MPOD, is a heterocyclic compound that belongs to the oxadiazole family. It has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. MPOD is a versatile molecule that exhibits interesting properties, such as fluorescence, photochromism, and electron transport, which make it a promising candidate for various applications.

Scientific Research Applications

Coordination Chemistry

The oxadiazole ring can coordinate with metal ions, leading to interesting coordination complexes. Researchers explore these complexes for catalysis, sensing, and material design. The ligand’s electronic properties influence the reactivity of the resulting complexes.

References:

Read the full article Santa Cruz Biotechnology Read the full article

Safety and Hazards

According to the safety data sheet for a related compound, 5-Amino-3-(4-methylphenyl)pyrazole, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZZREFREGLEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1,2,4-oxadiazole

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